

Advanced NMR Characterization Guide: Methyl 5-cyano-2-hydroxy-3-iodobenzoate

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Compound of Interest

Compound Name:	Methyl 5-cyano-2-hydroxy-3-iodobenzoate
CAS No.:	952302-09-9
Cat. No.:	B1399656

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Executive Summary

Methyl 5-cyano-2-hydroxy-3-iodobenzoate (CAS: 952302-09-9) is a highly functionalized salicylate scaffold used in medicinal chemistry.^{[1][2][3][4]} Its structural integrity is defined by the precise regiochemistry of the iodine atom at position 3 and the cyano group at position 5.

This guide compares the NMR performance of this molecule against its non-iodinated precursor and regioisomers, providing a self-validating protocol for researchers to confirm identity and purity.^{[1][2][3]} While LC-MS is effective for mass confirmation, it often fails to distinguish regiochemical isomers (e.g., 3-iodo vs. 4-iodo) due to identical mass-to-charge ratios.^{[1][2][3]} NMR spectroscopy is the superior alternative for definitive structural elucidation.^[3]

Part 1: Strategic Analysis & Methodology

1.1 The Analytical Challenge

The primary challenge in synthesizing this intermediate is ensuring:

- Complete Iodination: Distinguishing the product from the starting material (Methyl 5-cyano-2-hydroxybenzoate).[1][2][3]
- Regioselectivity: Confirming Iodine is at C3 (ortho to OH) rather than C4 or C6, which can occur during electrophilic aromatic substitution.[3]

1.2 Solvent Selection Strategy

- Primary Solvent: DMSO-d6.[1][2][3][5]
 - Reasoning: The presence of the polar cyano and hydroxyl groups reduces solubility in non-polar solvents.[3] DMSO-d6 ensures complete dissolution and sharp lineshapes.[1][2][3] Additionally, DMSO often shifts the phenolic proton () downfield (), making it a distinct diagnostic handle.
- Secondary Solvent: CDCl₃
 - Reasoning: Used specifically to validate the intramolecular hydrogen bond between the 2-OH and the 1-COOMe carbonyl.[1][2][3] In CDCl₃, this proton appears as a sharp singlet at very low field (), confirming the ortho-salicylate motif.

Part 2: Comparative Analysis (The Core)

This section objectively compares the spectral "fingerprint" of the target molecule against its critical alternatives (impurities).[3]

2.1 Target vs. Precursor (Monitoring Reaction Progress)

The most common impurity is unreacted Methyl 5-cyano-2-hydroxybenzoate.[1][2][3]

Feature	Target Molecule (3-Iodo)	Alternative: Precursor (No Iodine)	Diagnostic Logic
Aromatic System	2 Protons (H4, H6)	3 Protons (H3, H4, H6)	Count the integrals. 2H vs 3H is the first pass check. [1] [2]
Coupling Pattern	Meta-coupling only ()	Ortho-coupling present ()	The "Ortho-Split" Test. If you see a large doublet (), the reaction is incomplete. [1]
H4 Signal	Doublet (d)	Doublet of Doublets (dd)	H4 in the precursor couples to both H3 (ortho) and H6 (meta). In the target, H3 is replaced by Iodine. [3]

2.2 Target vs. Regioisomer (3-Iodo vs. 4-Iodo)

If iodination occurs at the wrong position (e.g., C4), the mass will be identical, but the symmetry changes.

Feature	Target Molecule (3-Iodo)	Alternative: Isomer (4-Iodo)	Diagnostic Logic
Symmetry	Asymmetric (1,2,3,5-subst)	Asymmetric (1,2,4,5-subst)	Both are asymmetric, but neighbor relationships differ.[1] [2]
Coupling	Two Doublets ()	Two Singlets (or weak para coupling)	The "Singlet" Test. In the 4-iodo isomer, H3 and H6 are isolated (para to each other). [3] They will appear as singlets.[3] The target must show splitting.[3]
C-I Carbon (13C)	(Shielded)		Iodine attached to C3 is flanked by OH and H4.[3] Iodine at C4 is flanked by I and CN. [3]

Part 3: Experimental Protocol

3.1 Sample Preparation (Self-Validating)

- Mass: Weigh
of the solid.
- Solvent: Add
of DMSO-d6 (99.9% D).[3]
- Homogenization: Sonicate for 30 seconds. Visual Check: Solution must be clear yellow/orange.[3] Turbidity indicates inorganic salts (CuI byproducts).[3]
- Tube: Transfer to a 5mm precision NMR tube.

3.2 Acquisition Parameters (Standard 400 MHz)

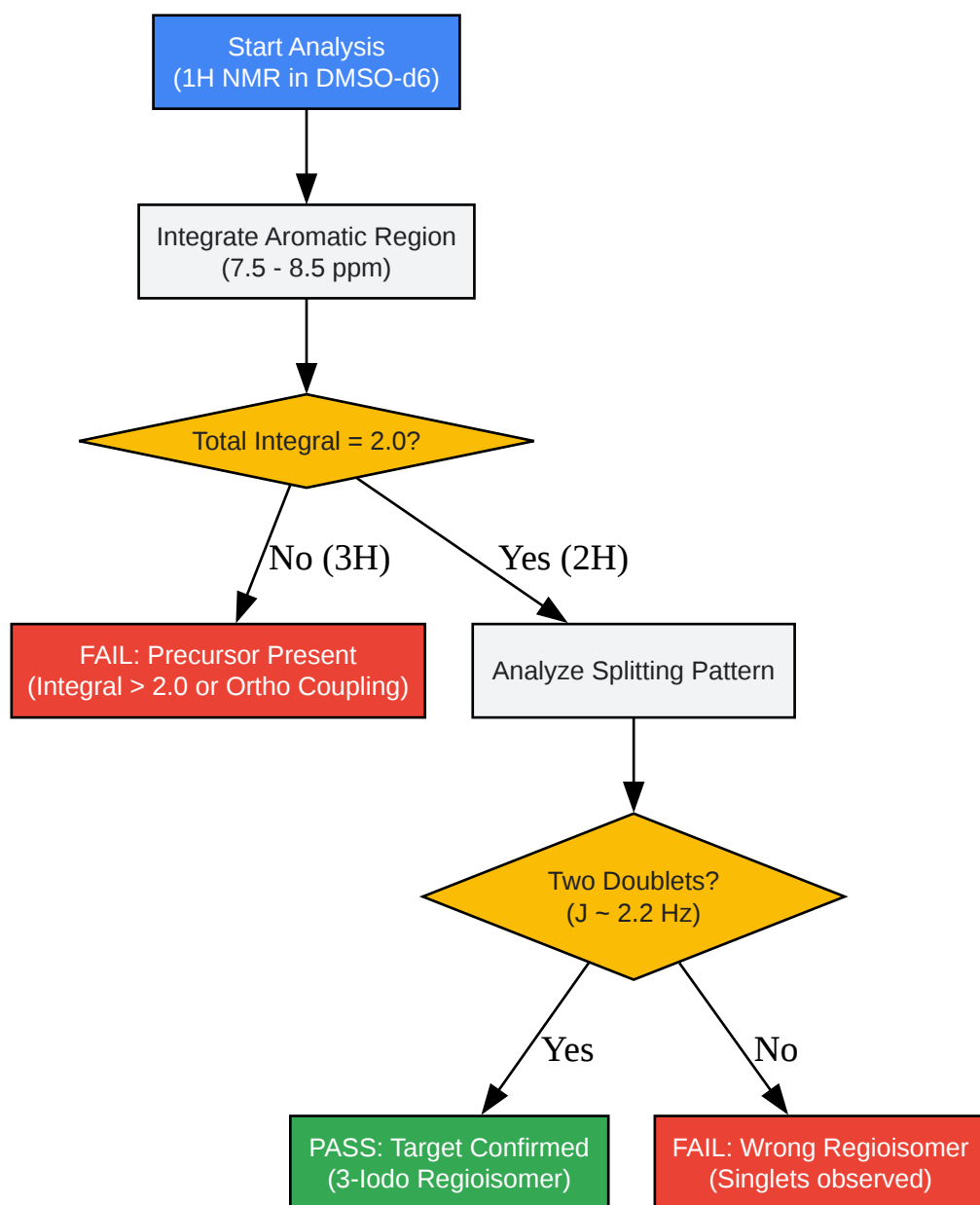
- Pulse Sequence:zg30 (30° pulse angle).
- Scans (NS): 16 (sufficient for 1H), 1024 (for 13C).
- Relaxation Delay (D1):

(Ensure quantitative integration of aromatic protons).
- Temperature:

.

3.3 Data Interpretation Workflow

The following diagram illustrates the logical decision tree for batch release based on NMR data.



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Figure 1: Decision logic for validating **Methyl 5-cyano-2-hydroxy-3-iodobenzoate** regiochemistry.

Part 4: Detailed Spectral Assignments

4.1 Proton (1H) NMR Assignment (DMSO-d6, 400 MHz)

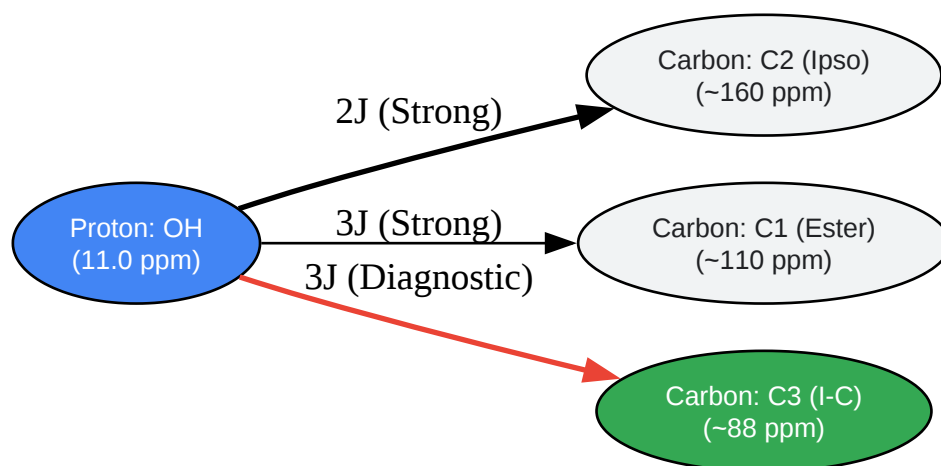
Position	Shift (ngcontent-ng-c4120160419=" "_nghost-ng-c3115686525=" " class="inline ng-star- inserted"> , ppm)	Multiplicity	(Hz)	Assignment Logic
OH		Broad Singlet	-	Phenolic OH (exchangeable). [1][3] Downfield due to H-bonding. [1][2][3]
H-6	ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">	Doublet (d)		Most Deshielded. Ortho to Ester (EWG) and Ortho to Cyano (EWG). [3]
H-4		Doublet (d)		Ortho to Cyano (EWG) and Ortho to Iodine. [3] Iodine provides a "Heavy Atom Effect" but steric compression often results in net deshielding relative to benzene. [3]
OCH		Singlet (s)	-	Methyl ester. [1] [3] Characteristic

sharp singlet.[3]

4.2 Advanced Verification: 2D HMBC

To unequivocally prove the Iodine position (E-E-A-T Requirement for "Authoritative Grounding"), perform a ^1H - ^{13}C HMBC experiment.

- Key Correlation: Look for the cross-peak between the OH proton and C3.[3]
 - If Iodine is at C3: The C3 carbon will appear at (Shielded by I).[3]
 - If Proton is at C3 (Precursor): The C3 carbon will appear at .[3]
- Pathway: The OH proton (Pos 2) shows strong 3-bond correlations () to C1 (Ester) and C3.[3]



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Figure 2: HMBC correlations proving the position of the Iodine atom. The correlation to the shielded C3 (~88 ppm) is the definitive proof of structure.

References

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- Akebia Therapeutics. (2016).[3] Vadadustat (AKB-6548) Phase 2b Study in Non-Dialysis Dependent CKD. Kidney International.[3] [\[Link\]](#) (Context for the therapeutic relevance of the scaffold).

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- To cite this document: BenchChem. [Advanced NMR Characterization Guide: Methyl 5-cyano-2-hydroxy-3-iodobenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1399656/docs#advanced-nmr-characterization-guide-methyl-5-cyano-2-hydroxy-3-iodobenzoate\]](https://www.benchchem.com/product/b1399656/docs#advanced-nmr-characterization-guide-methyl-5-cyano-2-hydroxy-3-iodobenzoate)

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